7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one
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Overview
Description
7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a thiazole ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the thiazole ring, and the attachment of the phenylsulfanyl group. One common synthetic route is as follows:
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of Thiazole Ring: The thiazole ring can be introduced by reacting the chromen-2-one intermediate with a thioamide derivative under acidic conditions.
Attachment of Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using a phenylsulfanyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chromen-2-one core, converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The thiazole ring and phenylsulfanyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
7-(diethylamino)-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: can be compared with similar compounds such as:
7-(diethylamino)-3-{4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
7-(diethylamino)-3-{4-[4-(phenylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one: Contains a phenylsulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N2O2S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
7-(diethylamino)-3-[4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C28H24N2O2S2/c1-3-30(4-2)21-13-10-20-16-24(28(31)32-26(20)17-21)27-29-25(18-33-27)19-11-14-23(15-12-19)34-22-8-6-5-7-9-22/h5-18H,3-4H2,1-2H3 |
InChI Key |
MKAMRBOVADBCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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